{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol

Medicinal Chemistry Drug Design Physicochemical Profiling

{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol (CAS 1780814-57-4; MF C₉H₁₁N₃O₂; MW 193.20 g/mol) is a tri-substituted imidazo[1,2-a]pyrazine heterocycle bearing a methanol group at C-3, a methyl group at C-2, and a methoxy group at C-6. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged framework in kinase inhibitor drug discovery, with demonstrated activity against CDKs, Aurora kinases, PI3K, and PDE10A.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13190377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(N=CC2=N1)OC)CO
InChIInChI=1S/C9H11N3O2/c1-6-7(5-13)12-4-9(14-2)10-3-8(12)11-6/h3-4,13H,5H2,1-2H3
InChIKeyDJJYSHDYXUSWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol – Procurement-Grade Physicochemical Profile of a Tri-substituted Imidazo[1,2-a]pyrazine Building Block


{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol (CAS 1780814-57-4; MF C₉H₁₁N₃O₂; MW 193.20 g/mol) is a tri-substituted imidazo[1,2-a]pyrazine heterocycle bearing a methanol group at C-3, a methyl group at C-2, and a methoxy group at C-6. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged framework in kinase inhibitor drug discovery, with demonstrated activity against CDKs, Aurora kinases, PI3K, and PDE10A [1][2]. Commercial sourcing typically provides this compound at ≥95% purity, with recommended long-term storage in a cool, dry environment .

Why {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol Cannot Be Replaced by Unsubstituted or Mono-substituted Imidazo[1,2-a]pyrazine Congeners


The imidazo[1,2-a]pyrazine scaffold is exquisitely sensitive to the position, electronic character, and steric bulk of ring substituents, with even single-atom changes driving substantive alterations in LogP, topological polar surface area (TPSA), hydrogen-bonding capacity, and conformational flexibility [1]. Substituting the C-6 methoxy group with hydrogen, halogen, or relocating it to the C-5 position generates analogs with distinct physicochemical signatures that directly impact downstream synthetic reactivity, solubility in organic media, and the drug-likeness of derived lead series. Procurement of the specific tri-substituted pattern (6-OCH₃, 2-CH₃, 3-CH₂OH) is therefore a deliberate choice in medicinal chemistry programs where the balance of polarity, lipophilicity, and synthetic handle accessibility is critical—generic substitution with the unsubstituted parent or 2-methyl-only analog introduces uncontrolled variables that can derail SAR campaigns [2].

Quantitative Head-to-Head Differentiation of {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol Against Four Closest Analogs


Elevated Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Relative to Unsubstituted, 2-Methyl, and 6-Halo Analogs

The 6-methoxy substituent on the target compound adds approximately 9.3 Ų of polar surface area compared to the unsubstituted imidazo[1,2-a]pyrazin-3-ylmethanol parent, increasing TPSA from 50.4 Ų to 59.7 Ų, as computed by the Cactvs algorithm in PubChem [1][2]. The hydrogen-bond acceptor count rises from 3 (parent) to 4–5 (target) [1]. This increase directly influences predicted oral bioavailability and blood–brain barrier permeability according to the Veber rules (TPSA < 140 Ų threshold) and is relevant when this building block is used to construct lead-like libraries.

Medicinal Chemistry Drug Design Physicochemical Profiling

Intermediate Lipophilicity (XLogP3 = 0.5) Poised Between Excessively Hydrophilic Parent and Excessively Lipophilic 6-Bromo Analog

The target compound's XLogP3-AA of 0.5 occupies a narrow, desirable window for drug-like space (commonly targeted range LogP 0–3), whereas the unsubstituted parent imidazo[1,2-a]pyrazin-3-ylmethanol is substantially more hydrophilic (XLogP3 -0.2) and the 6-bromo analog is markedly more lipophilic (LogP 0.98) [1][2]. The 2-methyl-only analog (XLogP3 0.2) lacks the methoxy contribution and underestimates lipophilicity by 0.3 log units [3]. In lead optimization campaigns, a 0.3–0.5 LogP shift is pharmacologically meaningful and can differentiate between compounds that achieve oral absorption and those that fail.

Lipophilicity Optimization ADME Prediction Lead-Likeness

Increased Rotatable Bond Count (2 vs. 1) Expands Conformational Sampling Without Violating Lead-Likeness Constraints

The target compound possesses 2 rotatable bonds (the CH₂OH group at C-3 and the O–CH₃ group at C-6), whereas all three comparators—the unsubstituted parent, the 2-methyl analog, and the 6-bromo analog—each contain only 1 rotatable bond (CH₂OH at C-3) [1][2][3]. The additional rotatable bond conferred by the 6-methoxy group enables a modest increase in conformational sampling while keeping the total count well below the Veber rule cut-off of ≤10, preserving lead-likeness. This feature is valuable in fragment-based drug discovery, where slightly higher ligand flexibility can improve binding-site complementarity without incurring the entropic penalty of highly flexible molecules.

Conformational Analysis Molecular Flexibility Fragment-Based Drug Discovery

Electron-Donating 6-Methoxy Substituent Modulates Pyrazine Ring Electronics Differentially Versus Electron-Withdrawing 6-Halo Analogs

The 6-methoxy group is a strong π-electron donor (+M effect) that enriches electron density on the pyrazine ring, directly influencing the regioselectivity and rate of electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at adjacent positions [1][2]. In contrast, the 6-bromo analog (CAS 1273563-21-5) exerts an electron-withdrawing inductive effect (−I) that deactivates the ring toward electrophilic chemistry while simultaneously providing a handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings at C-6 itself. The ¹³C NMR chemical shift data for methoxy-substituted imidazo[1,2-a]pyrazines confirm the electronic perturbation: the C-6 methoxy-bearing carbon resonates at a characteristically shielded position relative to unsubstituted or halo-substituted analogs [2]. This electronic divergence means the two building blocks enable orthogonal synthetic strategies and cannot be interchanged without redesigning the entire synthetic route.

Synthetic Chemistry Cross-Coupling Reactivity Electronic Effects

Ambient Storage Stability Advantage Over the 6-Bromo Analog Which Requires Refrigerated (2–8°C) Storage

The target compound is specified for long-term storage in a cool, dry place at ambient conditions, whereas the 6-bromo analog (CAS 1273563-21-5) mandates refrigerated storage at 2–8°C in a sealed, moisture-protected environment . This difference has direct operational implications for compound management in medium-to-high-throughput screening collections, where ambient-stable solids simplify automated handling, reduce cold-chain logistics costs, and lower the risk of freeze–thaw degradation artifacts that confound biological assay reproducibility.

Compound Management Stability Procurement Logistics

Distinct Substituent Architecture Versus Regioisomeric (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol Enables Divergent Vectorial Elaboration

The target compound positions its three substituents at C-2 (methyl), C-3 (hydroxymethyl), and C-6 (methoxy) of the imidazo[1,2-a]pyrazine core. The regioisomeric comparator (5-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol (CAS 1784489-66-2; MW 179.18) places its methoxy at C-5 and hydroxymethyl at C-2, leaving no substituent at C-3 . This fundamentally alters the growth vectors available for fragment elaboration: the target compound's C-3 hydroxymethyl can be oxidized to the carboxylic acid or converted to amine/amide derivatives while the C-2 methyl and C-6 methoxy remain as modulating groups, whereas the regioisomer's C-2 hydroxymethyl directs elaboration toward the imidazole ring edge. These two scaffolds therefore explore different chemical space trajectories and are not interchangeable in parallel library synthesis .

Scaffold Vector Parallel Synthesis Regioisomer Differentiation

Optimal Research and Procurement Application Scenarios for {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Polarity–Lipophilicity in the Imidazo[1,2-a]pyrazine Scaffold Series

Medicinal chemistry teams pursuing CDK, Aurora kinase, or PI3K inhibitors on the imidazo[1,2-a]pyrazine core should select this building block when the target product profile demands a LogP near 0.5 and TPSA near 60 Ų. The intermediate lipophilicity (XLogP3 = 0.5) avoids the excessive hydrophilicity of the unsubstituted parent (XLogP3 = −0.2) that can limit membrane permeability, while simultaneously avoiding the supra-optimal lipophilicity of the 6-bromo analog (LogP = 0.98) that raises hERG and phospholipidosis risk [1]. The 6-methoxy group additionally serves as a non-ionizable polarity modulator that is metabolically more stable than a free hydroxyl, addressing a common liability in kinase inhibitor optimization [2].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Multi-Vector Elaboration from a Single Scaffold

The target compound's three distinct substituents (C-2 CH₃, C-3 CH₂OH, C-6 OCH₃) provide three independent vectors for fragment growth, compared with only one or two vectors on the parent or 2-methyl-only analogs [1]. The C-3 hydroxymethyl is a versatile synthetic handle that can be oxidized to the carboxylic acid, converted to an amine via reductive amination, or displaced for carbon–carbon bond formation, enabling parallel library synthesis with high diversity. The additional rotatable bond (2 vs. 1) at the methoxy position increases the probability of identifying a binding-competent conformation in fragment screens without violating lead-likeness criteria [2].

Electrophilic Functionalization and Late-Stage Diversification Strategies Exploiting the Electron-Rich Pyrazine Ring

Synthetic methodology groups developing regioselective C–H functionalization protocols on heteroaromatic systems should prioritize this building block over the 6-bromo analog when the chemistry involves electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel–Crafts acylation). The +M electron-donating effect of the 6-methoxy group (σₚ = −0.27) activates the pyrazine ring toward electrophilic attack at C-5 and C-8, providing predictable regiochemical outcomes that are not achievable with the electron-deficient 6-bromo analog (σₚ = +0.23) [1][2]. This electronic differentiation enables divergent synthetic strategies from a common core.

Automated Compound Management and High-Throughput Screening Collection Integration

Compound management facilities evaluating building blocks for integration into automated storage and screening platforms should favor this compound over the 6-bromo analog due to its ambient storage compatibility. The 6-bromo analog requires refrigerated storage at 2–8°C in sealed, moisture-protected conditions, which imposes cold-chain logistics, increases energy costs, and introduces freeze–thaw cycling artifacts that compromise sample integrity in automated liquid handling systems [1]. The target compound's ambient stability (cool, dry place) simplifies integration into acoustic dispensing and automated cherry-picking workflows [2].

Quote Request

Request a Quote for {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.